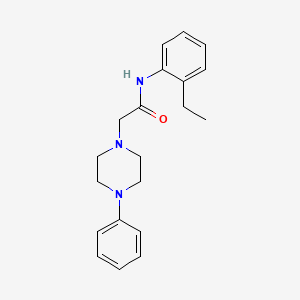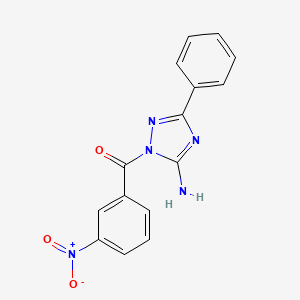
1-(3-nitrobenzoyl)-3-phenyl-1H-1,2,4-triazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-nitrobenzoyl)-3-phenyl-1H-1,2,4-triazol-5-amine is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This molecule has a unique structure that makes it a promising candidate for drug discovery, catalysis, and material science.
Mecanismo De Acción
The mechanism of action of 1-(3-nitrobenzoyl)-3-phenyl-1H-1,2,4-triazol-5-amine involves the interaction of the molecule with specific targets in the cell. The nitro group in the molecule acts as an electron-withdrawing group, leading to the destabilization of the target molecule. Additionally, the triazole ring in the molecule allows for the formation of hydrogen bonds with the target molecule, leading to the inhibition of its activity. The exact mechanism of action of this compound varies depending on the target molecule and requires further investigation.
Biochemical and Physiological Effects:
1-(3-nitrobenzoyl)-3-phenyl-1H-1,2,4-triazol-5-amine has been reported to exhibit various biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis, leading to the inhibition of cell growth and proliferation. Additionally, this molecule has been reported to exhibit antibacterial and antifungal activity, leading to the inhibition of bacterial and fungal growth. The exact biochemical and physiological effects of this compound require further investigation to determine its potential applications in various fields.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(3-nitrobenzoyl)-3-phenyl-1H-1,2,4-triazol-5-amine in lab experiments include its unique structure, which allows for the interaction with specific targets in the cell. Additionally, this compound has shown promising activity against various targets, making it a potential candidate for drug discovery and catalysis. However, the limitations of using this compound in lab experiments include its moderate yield during synthesis, which requires further optimization to improve the efficiency of the process.
Direcciones Futuras
There are several future directions for the research on 1-(3-nitrobenzoyl)-3-phenyl-1H-1,2,4-triazol-5-amine. In drug discovery, this molecule can be further optimized to improve its activity against specific targets, leading to the development of novel drugs with high efficacy. Additionally, this compound can be used to synthesize functional materials with unique optical and electronic properties, leading to the development of novel materials with potential applications in various fields. Further investigation is required to determine the exact mechanism of action of this compound and its potential applications in various fields of scientific research.
In conclusion, 1-(3-nitrobenzoyl)-3-phenyl-1H-1,2,4-triazol-5-amine is a promising compound with potential applications in drug discovery, catalysis, and material science. The unique structure of this molecule allows for the interaction with specific targets in the cell, leading to its potential applications in various fields. Further investigation is required to determine the exact mechanism of action of this compound and its potential applications in various fields of scientific research.
Métodos De Síntesis
The synthesis method of 1-(3-nitrobenzoyl)-3-phenyl-1H-1,2,4-triazol-5-amine involves the reaction between 3-nitrobenzoyl chloride and phenyl triazole in the presence of a base. The reaction proceeds through nucleophilic substitution of the chlorine atom by the triazole ring, resulting in the formation of the desired product. The yield of this reaction is moderate, and further optimization is required to improve the efficiency of the synthesis.
Aplicaciones Científicas De Investigación
1-(3-nitrobenzoyl)-3-phenyl-1H-1,2,4-triazol-5-amine has shown potential applications in various fields of scientific research. In drug discovery, this molecule has been reported to exhibit promising activity against cancer cells, bacteria, and fungi. The unique structure of this compound allows it to interact with specific targets in the cell, leading to the inhibition of cell growth and proliferation. Additionally, this molecule has shown potential as a catalyst in organic reactions, leading to the formation of complex molecules with high efficiency. In material science, this compound has been used to synthesize functional materials with unique optical and electronic properties.
Propiedades
IUPAC Name |
(5-amino-3-phenyl-1,2,4-triazol-1-yl)-(3-nitrophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N5O3/c16-15-17-13(10-5-2-1-3-6-10)18-19(15)14(21)11-7-4-8-12(9-11)20(22)23/h1-9H,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSDPMQKSXIKGNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=N2)N)C(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

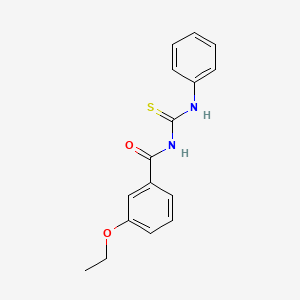
![methyl {[4-(2-furylmethyl)-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5843803.png)
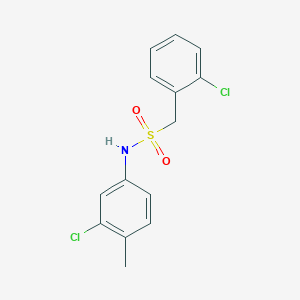
![3-(5-methyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)propanoic acid](/img/structure/B5843813.png)
![N-[2-chloro-5-(propionylamino)phenyl]-2-methoxybenzamide](/img/structure/B5843815.png)

![2-(2,4-dimethoxyphenyl)-N'-[1-(2,5-dimethyl-3-thienyl)ethylidene]-4-quinolinecarbohydrazide](/img/structure/B5843822.png)

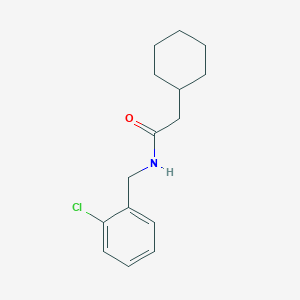
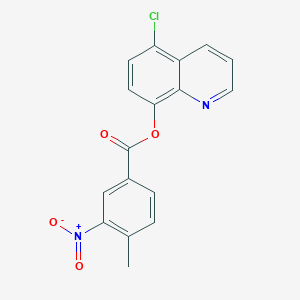

![3-methyl-6-(1-pyrrolidinyl)-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B5843866.png)

